molecular formula C15H21NO5 B13446950 2-(2-(Dimethylamino)ethyl)-2-(3-methoxybenzyl)malonic Acid

2-(2-(Dimethylamino)ethyl)-2-(3-methoxybenzyl)malonic Acid

Cat. No.: B13446950
M. Wt: 295.33 g/mol
InChI Key: MDOYDMMCYFNZJU-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)-2-(3-methoxybenzyl)malonic acid is a malonic acid derivative featuring two distinct substituents: a 3-methoxybenzyl group and a dimethylaminoethyl moiety. Malonic acid derivatives are widely utilized in organic synthesis, particularly in the malonic ester synthesis, which enables the construction of substituted carboxylic acids and heterocycles . The dimethylaminoethyl group may confer basicity and solubility in polar solvents, while the 3-methoxybenzyl substituent introduces steric bulk and electron-donating effects, influencing reactivity and stability.

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-2-[(3-methoxyphenyl)methyl]propanedioic acid

InChI

InChI=1S/C15H21NO5/c1-16(2)8-7-15(13(17)18,14(19)20)10-11-5-4-6-12(9-11)21-3/h4-6,9H,7-8,10H2,1-3H3,(H,17,18)(H,19,20)

InChI Key

MDOYDMMCYFNZJU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(CC1=CC(=CC=C1)OC)(C(=O)O)C(=O)O

Origin of Product

United States

Biological Activity

2-(2-(Dimethylamino)ethyl)-2-(3-methoxybenzyl)malonic acid, also referred to as compound 1, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

The compound features a dimethylamino group and a methoxybenzyl moiety, which are significant for its biological interactions. Its structure allows for various chemical reactions, including oxidation and substitution, making it a versatile intermediate in pharmaceutical synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand that binds to receptors or enzymes, modulating their activity and leading to various biochemical effects. This mechanism is essential for understanding its therapeutic potential.

Biological Activity Overview

Research indicates that compound 1 exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that it may have selective cytotoxic effects against certain cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells while sparing non-cancerous cells .
  • Antiviral Properties : Similar compounds have demonstrated antiviral activity against influenza viruses, indicating that compound 1 could possess similar properties .
  • Toxicity Profile : In vivo studies have assessed the safety of this compound. For example, one study indicated favorable safety profiles in mice, with no significant adverse effects observed at therapeutic doses .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compound 1:

  • In Vitro Studies : A study examined its effects on MDA-MB-231 breast cancer cells, revealing an IC50 value indicating potent inhibitory effects on cell proliferation. The selectivity ratio against non-cancerous cells was notably high, suggesting potential for targeted therapy .
  • In Vivo Evaluations : In murine models, the compound showed significant reduction in tumor size and metastasis when administered at specific dosages over a defined period. This highlights its potential application in cancer treatment protocols .
  • Mechanistic Insights : Further investigations into the mechanism revealed that compound 1 could inhibit critical signaling pathways involved in cell growth and survival, such as those mediated by protein kinases like CK2α1 and AKT1 .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntitumorSelective inhibition of MDA-MB-231 cells (IC50 = 0.126 μM)
AntiviralPotential activity against influenza viruses
ToxicityFavorable safety profile in mice (40 mg/kg)
Mechanism of ActionInhibition of CK2α1 and AKT1 signaling pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Benzyl-2-[2-(Dimethylamino)ethyl]malonic Acid (Compound 4 in )

  • Structural Differences : The absence of a methoxy group on the benzyl ring distinguishes this compound from the target molecule.
  • Impact on Properties :
    • Acidity : The electron-donating methoxy group in the target compound may slightly reduce the acidity of its α-protons compared to the unsubstituted benzyl analog.
    • Solubility : The 3-methoxybenzyl group may enhance solubility in polar aprotic solvents due to increased polarity.
  • Synthesis : Both compounds are synthesized via similar malonic ester pathways, but the target compound requires additional steps to introduce the methoxy group .

2-(3-(3-Methoxyphenyl)allylidene)malonic Acid (CAS 14160-39-5; )

  • Structural Differences: The allylidene group replaces the dimethylaminoethyl and benzyl substituents, creating a conjugated system.
  • Impact on Properties :
    • Reactivity : The conjugated double bonds in the allylidene group enable participation in cycloaddition or Diels-Alder reactions, unlike the saturated target compound.
    • Stability : The allylidene derivative may exhibit photodegradation due to its extended π-system, whereas the target compound’s aliphatic chain offers greater stability .

Benzyl-(2-phenoxy-ethyl)-malonic Acid (CAS 871886-94-1; )

  • Structural Differences: A phenoxyethyl group replaces the dimethylaminoethyl substituent.
  • Impact on Properties: Electronic Effects: The ether oxygen in the phenoxyethyl group is less basic than the dimethylamino group, reducing solubility in acidic media. Steric Hindrance: The phenoxyethyl group may impose greater steric hindrance during esterification or decarboxylation compared to the dimethylaminoethyl chain .
  • Synthesis: Both compounds likely undergo similar ester hydrolysis steps, but the phenoxyethyl analog requires ether linkage formation.

Functional Group Influence on Key Properties

Electron-Donating vs. Electron-Withdrawing Groups

  • 3-Methoxybenzyl Group : The methoxy group donates electrons via resonance, stabilizing intermediates during decarboxylation and reducing electrophilicity .
  • Dimethylaminoethyl Group: The tertiary amine enhances solubility in acidic conditions and may act as a catalyst in intramolecular reactions.

Steric Effects

  • Bulky substituents (e.g., 3-methoxybenzyl) slow down nucleophilic attacks on the malonic acid core, whereas smaller groups (e.g., methyl in 2-benzyl-2-methylmalonic acid) facilitate faster reactivity .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
2-(2-(Dimethylamino)ethyl)-2-(3-methoxybenzyl)malonic Acid C₁₇H₂₃NO₅ 321.37 g/mol 3-Methoxybenzyl, Dimethylaminoethyl
2-Benzyl-2-[2-(dimethylamino)ethyl]malonic Acid (Compound 4) C₁₆H₂₁NO₄ 291.34 g/mol Benzyl, Dimethylaminoethyl
2-(3-(3-Methoxyphenyl)allylidene)malonic Acid C₁₃H₁₂O₅ 248.23 g/mol Allylidene, 3-Methoxyphenyl
Benzyl-(2-phenoxy-ethyl)-malonic Acid C₁₈H₁₈O₅ 314.34 g/mol Benzyl, Phenoxyethyl

Table 2: Reactivity and Application Comparison

Compound Key Reactivity Potential Applications
Target Compound Decarboxylation to substituted acetic acids Pharmaceutical intermediates, polymers
Allylidene Derivative (CAS 14160-39-5) Cycloaddition, photochemical reactions UV-active probes, dyes
Phenoxyethyl Analog (CAS 871886-94-1) Ether cleavage, esterification Surfactants, agrochemicals

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